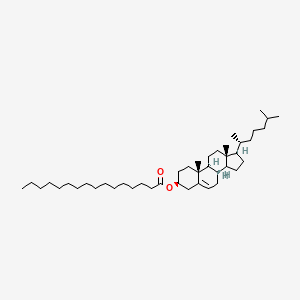

Cholesteryl palmitate

Vue d'ensemble

Description

Le palmitate de cholestéryle est un ester de cholestérol formé par l'estérification du cholestérol avec l'acide palmitique. C'est un solide blanc et cireux de formule moléculaire C43H76O2 et d'une masse molaire de 625,0623 g/mol . Le palmitate de cholestéryle se trouve naturellement dans le corps humain et joue un rôle crucial dans le stockage et le transport du cholestérol. Il est également présent dans divers produits alimentaires et est utilisé dans les industries cosmétique et pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le palmitate de cholestéryle peut être synthétisé par estérification du cholestérol avec l'acide palmitique. Une méthode courante consiste à chauffer ensemble le cholestérol et l'acide palmitique en présence d'un catalyseur acide, tel que l'acide sulfurique, à des températures élevées (environ 200 °C) pendant plusieurs heures . Une autre méthode implique l'utilisation d'acétate de cholestéryle et de palmitate de méthyle en présence d'éthylate de sodium comme catalyseur .

Méthodes de production industrielle : Dans les milieux industriels, le palmitate de cholestéryle est généralement produit par estérification du cholestérol avec l'acide palmitique en utilisant des catalyseurs acides. La réaction est effectuée dans de grands réacteurs sous des conditions contrôlées de température et de pression pour garantir un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le palmitate de cholestéryle subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et conditions courants :

Hydrolyse : Le palmitate de cholestéryle peut être hydrolysé pour donner du cholestérol et de l'acide palmitique en présence d'acides ou de bases forts.

Oxydation : Il peut subir des réactions d'oxydation pour former des dérivés de cholestérol oxydés.

Réduction : Les réactions de réduction peuvent convertir le palmitate de cholestéryle en ses alcools correspondants.

Principaux produits formés :

Hydrolyse : Cholestérol et acide palmitique.

Oxydation : Dérivés de cholestérol oxydés.

Réduction : Dérivés de cholestérol et d'acide palmitique réduit

4. Applications de la recherche scientifique

Le palmitate de cholestéryle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé standard dans l'analyse lipidique et la chromatographie.

Biologie : Le palmitate de cholestéryle est étudié pour son rôle dans le métabolisme lipidique et le stockage dans les cellules.

Médecine : Il est utilisé dans la formulation de systèmes d'administration de médicaments à base lipidique et comme composant dans des formulations topiques pour les affections cutanées.

Industrie : Le palmitate de cholestéryle est utilisé dans l'industrie cosmétique comme émollient et épaississant dans les crèmes et les lotions .

5. Mécanisme d'action

Le palmitate de cholestéryle exerce ses effets principalement par son rôle dans le métabolisme lipidique. Il est stocké dans les gouttelettes lipidiques à l'intérieur des cellules et peut être hydrolysé pour libérer du cholestérol et de l'acide palmitique, qui sont ensuite utilisés dans diverses voies métaboliques. Le palmitate de cholestéryle est également impliqué dans la formation des lipoprotéines, qui transportent le cholestérol et autres lipides dans la circulation sanguine .

Applications De Recherche Scientifique

Lipid Metabolism and Atherosclerosis

Cholesteryl palmitate plays a crucial role in lipid metabolism, particularly in the context of atherosclerosis. Research indicates that the ratio of this compound to cholesteryl oleate significantly increases during the progression of atherosclerosis. A study utilizing time-of-flight secondary ion mass spectrometry demonstrated that this ratio increased by approximately 99% as atherosclerotic lesions developed in apolipoprotein E knockout mice fed a high-fat diet . Elevated levels of this compound were correlated with increased apoptotic cell numbers within advanced plaques, suggesting its contribution to necrotic core formation in atherosclerotic lesions.

Pulmonary Disease Biomarker

This compound has been identified as a potential prognostic biomarker in diffuse pulmonary diseases. In bronchoalveolar lavage fluid samples from patients with chronic interstitial pneumonia, crystals identified as this compound were present in 26% of cases. The presence of these crystals correlated with higher serum levels of specific biomarkers and lower lung function metrics, indicating that this compound may serve as an important indicator of disease severity and prognosis .

Biochemical Analysis and Lipid Studies

This compound is frequently used as a standard in high-performance liquid chromatography (HPLC) for analyzing lipids in various biological samples. For instance, it has been utilized to assess lipid profiles in cooked ground beef and tissues from rat liver and mouse muscle . Its role as a standard helps ensure accurate quantification and characterization of lipid species in complex biological matrices.

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied, revealing insights into its phase behavior. Notable studies have documented the phase transitions of this compound, including enthalpy and entropy changes associated with transitions between crystalline and liquid states . Understanding these properties is essential for applications involving lipid formulations and drug delivery systems.

Materials Science Applications

In materials science, this compound is being explored for its interactions at the cell-material interface. Its properties influence cellular responses to biomaterials used in medical implants and biosensors. Research has shown that surface modifications incorporating this compound can enhance cellular attachment and integration with implants .

Summary Table of Applications

Mécanisme D'action

Cholesteryl palmitate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and palmitic acid, which are then utilized in various metabolic pathways. This compound is also involved in the formation of lipoproteins, which transport cholesterol and other lipids through the bloodstream .

Comparaison Avec Des Composés Similaires

Le palmitate de cholestéryle est similaire aux autres esters de cholestérol, tels que l'oléate de cholestéryle et le linoléate de cholestéryle. Il est unique dans sa composition spécifique en acides gras, qui affecte ses propriétés physiques et ses fonctions biologiques.

Composés similaires :

Oléate de cholestéryle : Formé par l'estérification du cholestérol avec l'acide oléique.

Linoléate de cholestéryle : Formé par l'estérification du cholestérol avec l'acide linoléique.

Arachidonate de cholestéryle : Formé par l'estérification du cholestérol avec l'acide arachidonique

Le palmitate de cholestéryle est unique par son point de fusion plus élevé et sa stabilité par rapport aux autres esters de cholestérol, ce qui le rend particulièrement utile dans certaines applications industrielles .

Activité Biologique

Cholesteryl palmitate (C₄₃H₇₆O₂) is a cholesteryl ester formed by the esterification of cholesterol with palmitic acid. This compound plays a significant role in lipid metabolism and has been implicated in various biological activities, including its involvement in cellular signaling, inflammation, and potential applications in disease biomarkers.

- Molecular Weight : 625.0623 g/mol

- CAS Number : 601-34-3

- IUPAC Name : Cholest-5-en-3-ol (3β)-, hexadecanoate

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point (T_fus) | 353 K |

| Enthalpy of Fusion | 56.2 kJ/mol |

| Entropy of Fusion | 160.4 J/mol·K |

Biological Activity

This compound primarily serves as an inert storage form of cholesterol within cells and lipoproteins. However, under certain conditions, it can undergo oxidation, leading to the formation of oxidized cholesteryl esters (OxCEs), which exhibit various biological activities.

- Inflammatory Response :

- Cellular Uptake :

- Transport and Storage :

Study on Amniotic Fluid this compound

A study measured this compound levels in amniotic fluid to assess its role in fetal lung maturation during diabetic pregnancies. Elevated levels were associated with improved pulmonary profiles, suggesting a potential biomarker role for this compound in fetal development .

In Vitro Antibacterial Activity

Research has indicated that cholesteryl esters, including this compound, may possess antibacterial properties against various pathogens. In vitro studies demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be fully elucidated .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQPKLGPMQWBU-JADYGXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889356 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-34-3 | |

| Record name | Cholesteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.